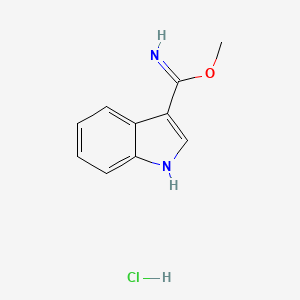

Methyl 1H-indole-3-carboximidoate hydrochloride

Description

Classification and Structural Characteristics

Methyl 1H-indole-3-carboximidoate hydrochloride belongs to the class of organic compounds known as carboximidates, which can be conceptualized as esters formed between an imidic acid and an alcohol. These compounds are also referred to as imino ethers, since they resemble imines with an oxygen atom connected to the carbon atom of the carbon-nitrogen double bond. The specific compound under investigation features an indole ring system as its core structural framework, with a carboximidoate functional group attached at the 3-position.

The molecular structure of this compound can be precisely defined through several chemical identifiers. The compound possesses the molecular formula C10H11ClN2O and exhibits a molecular weight of 210.66 grams per mole. The International Union of Pure and Applied Chemistry name for this compound is methyl 1H-indole-3-carboximidate hydrochloride, reflecting its systematic nomenclature based on the indole backbone and the attached functional groups.

The structural representation using Simplified Molecular Input Line Entry System notation reveals the compound as COC(=N)C1=CNC2=CC=CC=C21.Cl, clearly showing the methoxy group attached to the carboximidate carbon, the indole ring system, and the associated hydrochloride counterion. The International Chemical Identifier key NSEKEFFTCYQFER-UHFFFAOYSA-N provides a unique identifier for this specific molecular structure.

Table 1: Structural and Physical Properties of this compound

| Property | Value |

|---|---|

| Molecular Formula | C10H11ClN2O |

| Molecular Weight | 210.66 g/mol |

| International Union of Pure and Applied Chemistry Name | methyl 1H-indole-3-carboximidate;hydrochloride |

| Chemical Abstracts Service Number | 74862-25-2 |

| International Chemical Identifier Key | NSEKEFFTCYQFER-UHFFFAOYSA-N |

| Simplified Molecular Input Line Entry System | COC(=N)C1=CNC2=CC=CC=C21.Cl |

The indole ring system itself consists of a benzene ring fused to a pyrrole ring, creating a bicyclic aromatic structure that serves as a fundamental building block in numerous natural products and pharmaceutical compounds. The carboximidoate functional group at the 3-position introduces additional chemical reactivity and potential for further synthetic transformations. This positioning is particularly significant as the 3-position of indole systems often exhibits enhanced reactivity toward electrophilic substitution reactions.

Historical Context and Discovery

The historical development of carboximidate chemistry traces back to the pioneering work of Adolf Pinner, a German chemist who lived from August 31, 1842, to May 21, 1909. Pinner made significant contributions to organic chemistry, particularly in the field of nitrogen-containing heterocycles and their derivatives. His educational background included training at the Jewish Theological Seminary at Breslau and the University of Berlin, where he received his doctorate in chemistry in 1867.

In 1877, Pinner and Klein discovered the acid-catalyzed reaction of nitriles with alcohols to form imino ester salts, a process that became known as the Pinner reaction. This reaction involves passing anhydrous gaseous hydrogen chloride through a mixture of alcohol and nitrile compounds, resulting in the formation of crystalline imidate hydrochlorides, which are sometimes referred to as Pinner salts. The mechanistic understanding of this reaction begins with protonation of the nitrile by strong acid, leading to a highly activated nitrilium cation that can be attacked by the alcohol component.

Pinner's original work focused on the reaction between isobutyl alcohol and benzonitrile, but the methodology proved broadly applicable to various nitrile and alcohol combinations. The harsh reaction conditions initially required for the Pinner reaction, including the use of toxic gaseous hydrogen chloride, limited its widespread application for many decades. However, subsequent developments in synthetic methodology have led to milder protocols that have expanded the utility of this important transformation.

Modern developments in carboximidate synthesis have included the introduction of Lewis acid-promoted variations of the Pinner reaction. Research has demonstrated that trimethylsilyl triflate can serve as an effective Lewis acid catalyst, providing yields of up to 83 percent under room temperature conditions. This advancement represents a significant improvement over traditional methods, offering enhanced safety and broader substrate scope for carboximidate synthesis.

Table 2: Historical Milestones in Carboximidate Chemistry

| Year | Researcher(s) | Contribution |

|---|---|---|

| 1877 | Adolf Pinner and Klein | Discovery of the Pinner reaction for imidate synthesis |

| 1900-1903 | Adolf Pinner | Extensive studies on pilocarpin and related alkaloids |

| 2013 | Pfaff, Nemecek, and Podlech | Development of Lewis acid-promoted Pinner reaction |

Significance in Organic Chemistry and Medicinal Research

This compound occupies a position of considerable importance in both synthetic organic chemistry and medicinal research applications. The compound's significance stems from its dual nature as both a synthetic intermediate and a potential bioactive molecule, reflecting the broader importance of indole derivatives in pharmaceutical development.

In synthetic organic chemistry, carboximidates serve as versatile electrophilic species that undergo a range of addition reactions. Aliphatic imidates generally react faster than aromatic imidates, and these compounds can be hydrolyzed to give esters or react with amines to form amidines. The electrophilic nature of the carboximidate functional group makes these compounds valuable building blocks for the construction of more complex molecular architectures.

The indole ring system itself represents one of the most privileged scaffolds in medicinal chemistry, appearing in numerous natural products and pharmaceutical agents. Research has demonstrated that indole derivatives exhibit diverse biological activities, including roles as enzyme inhibitors, receptor modulators, and antimicrobial agents. Specifically, methyl indole-3-carboxylate derivatives have been utilized as reactants for the preparation of nitric oxide synthase inhibitors, protein kinase inhibitors, and various other bioactive compounds.

Studies on related indole carboxylate derivatives have revealed their utility in developing inhibitors for multiple therapeutic targets. These include inhibitors of the C-terminal domain of ribonucleic acid polymerase II as antitumor agents, kinase insert domain receptor inhibitors, and serotonin receptor antagonists. The structural similarity between this compound and these established bioactive compounds suggests potential applications in similar therapeutic areas.

The compound's role as a metabolite has also been documented, with indole-3-carboxylic acid and related derivatives being detected in various biological systems. This natural occurrence underscores the biological relevance of indole carboxylate chemistry and suggests that synthetic derivatives like this compound may interact with endogenous biological pathways.

Table 3: Applications of Indole-3-carboxylate Derivatives in Medicinal Research

| Target/Application | Specific Use | Reference Compound Type |

|---|---|---|

| Nitric Oxide Synthase | Enzyme inhibition | Indole carboxylate derivatives |

| Protein Kinase C Alpha | Kinase inhibition | Modified indole carboxylates |

| Ribonucleic Acid Polymerase II | Antitumor activity | C-terminal domain inhibitors |

| Kinase Insert Domain Receptor | Angiogenesis inhibition | Indole-based inhibitors |

| Serotonin Receptors | Neurotransmitter modulation | 5-hydroxytryptamine receptor antagonists |

Properties

IUPAC Name |

methyl 1H-indole-3-carboximidate;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H10N2O.ClH/c1-13-10(11)8-6-12-9-5-3-2-4-7(8)9;/h2-6,11-12H,1H3;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NSEKEFFTCYQFER-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=N)C1=CNC2=CC=CC=C21.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H11ClN2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

210.66 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

General Synthetic Approach

The synthesis of Methyl 1H-indole-3-carboximidoate hydrochloride typically involves the derivatization of indole or indole-3-carboxaldehyde intermediates through imidate formation followed by salt formation with hydrochloric acid. The process can be summarized as follows:

- Starting Material: Indole derivatives, commonly 1H-indole-3-carboxaldehyde or related esters.

- Key Reaction: Formation of the methyl carboximidoate group at the 3-position of the indole ring.

- Salt Formation: Treatment with hydrochloric acid to yield the hydrochloride salt, improving compound stability and handling.

This general pathway is supported by the synthetic strategies for related indole derivatives, where functionalization at the 3-position is achieved through controlled reactions involving methylation and amidation steps.

Detailed Synthetic Routes

Fischer Indole Synthesis Followed by Imidate Formation

One of the classical methods involves the Fischer indole synthesis to produce the indole core, followed by conversion to the methyl carboximidoate:

- Step 1: Synthesis of indole or substituted indole via Fischer synthesis using hydrazine derivatives and ketones or aldehydes.

- Step 2: Introduction of the methyl carboximidoate group at the 3-position through reaction with methylating agents under controlled conditions.

- Step 3: Formation of the hydrochloride salt by treatment with concentrated hydrochloric acid.

Industrial scale synthesis often optimizes this method by employing catalysts such as palladium to improve yield and purity.

Methylation of Indole-3-carboxylic Acid Derivatives

A related approach involves methylating indole-3-carboxylic acid or its derivatives using methylating agents in the presence of bases:

- Reagents: Methyl iodide or other methylating agents.

- Bases: Alkali metal alkoxides or alkaline earth metal oxides/alkoxides.

- Solvents: Polar solvents such as anhydrous lower alkanols (e.g., methanol).

- Process: The base generates the alkoxide in situ, which facilitates methylation of the carboxylic acid group to form the methyl ester or imidate derivative.

- Workup: Acidification with hydrochloric acid to precipitate the hydrochloride salt.

This method is well documented for similar indole derivatives like 1-methylindazole-3-carboxylic acid and can be adapted for this compound synthesis with high yields and purity.

Reaction Conditions and Optimization

| Parameter | Typical Conditions | Notes |

|---|---|---|

| Solvent | Anhydrous methanol or ethanol | Polar protic solvents favor methylation |

| Base | Alkali metal alkoxide or alkaline earth metal oxide/alkoxide | Formed in situ by reaction of metal with alcohol |

| Methylating Agent | Methyl iodide, dimethyl sulfate, or equivalents | Used to introduce methyl group |

| Temperature | Room temperature to 50°C | Mild heating may improve reaction rate |

| Reaction Time | Several hours to overnight | Monitored by HPLC for completion |

| pH Control | Acidification to pH ~4 with HCl | Facilitates precipitation of hydrochloride salt |

| Purification | Filtration, washing with water, drying | Yields high purity product |

This table summarizes the typical optimized conditions for the methylation and hydrochloride salt formation steps.

Research Findings and Yields

- Using alkali metal alkoxides in methanol, methylation of indole-3-carboxylic acid derivatives yields methyl esters/imidoates with approximately 99% yield after purification.

- The hydrochloride salt formation step via acidification and filtration produces a stable product with purity exceeding 99% as confirmed by HPLC analysis.

- Side products such as 2-substituted isomers can be formed in minor amounts (~0.5-1%), but these are minimized by controlling reaction conditions.

- Industrial processes emphasize safety due to hydrogen evolution during alkoxide formation and optimize solvent and base choice accordingly.

Summary Table of Preparation Methods

| Method | Starting Material | Key Reagents/Bases | Solvent | Yield (%) | Notes |

|---|---|---|---|---|---|

| Fischer Indole Synthesis + Imidate Formation | Hydrazine derivatives + ketones/aldehydes | Methylating agent, HCl | Methanol, ethanol | High (variable) | Catalysts (Pd) improve yield and purity |

| Methylation of Indole-3-carboxylic Acid | Indole-3-carboxylic acid | Alkali metal alkoxide, methyl iodide | Anhydrous methanol | ~99 | High purity, minor side products possible |

| Direct Esterification + Salt Formation | Indole-3-carboxaldehyde or acid | Methylating agents, HCl | Polar protic solvents | High | Requires careful pH and temperature control |

Chemical Reactions Analysis

Types of Reactions

Methyl 1H-indole-3-carboximidoate hydrochloride undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form different oxidation products.

Reduction: Reduction reactions can yield reduced forms of the compound.

Substitution: Electrophilic substitution reactions are common due to the electron-rich nature of the indole ring.

Common Reagents and Conditions

Common reagents used in these reactions include:

Oxidizing agents: Such as hydrogen peroxide or potassium permanganate.

Reducing agents: Such as sodium borohydride or lithium aluminum hydride.

Substitution reagents: Such as halogens or nitro compounds.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield various oxidized derivatives, while substitution reactions can introduce different functional groups onto the indole ring .

Scientific Research Applications

Medicinal Chemistry

Anticancer Activity

Methyl 1H-indole-3-carboximidoate hydrochloride has been investigated for its potential anticancer properties. Indole derivatives are known for their ability to interact with biological targets, influencing pathways that regulate cell growth and apoptosis. Studies have shown that compounds with indole structures can exhibit cytotoxic effects against various cancer cell lines, suggesting that this compound may serve as a lead compound in the development of new anticancer agents .

Synthetic Cannabinoids

Recent research has highlighted the role of indole derivatives, including this compound, in the synthesis of synthetic cannabinoids. These compounds have shown potency in activating cannabinoid receptors CB1 and CB2, which are crucial for modulating pain, appetite, and mood . The synthesis of these cannabinoids often involves the modification of indole structures, indicating a direct application of this compound in drug development.

Agricultural Applications

Herbicide Development

Indole derivatives have been explored for their herbicidal properties. This compound can be used as a precursor in the synthesis of novel herbicides targeting auxin receptor proteins. These compounds can disrupt plant growth by interfering with hormonal signaling pathways, making them effective against various weed species . The structure-activity relationship (SAR) studies indicate that modifications to the indole core can enhance herbicidal efficacy.

Neuroprotective Properties

Potential Neuroprotective Agent

Research indicates that indoles, including this compound, may possess neuroprotective properties. Compounds derived from indoles have been shown to protect neurons from damage caused by beta-amyloid plaques associated with Alzheimer's disease. The neuroprotective effects are attributed to their ability to modulate oxidative stress and inflammation within neural tissues .

Synthetic Pathways

The synthesis of this compound typically involves several chemical transformations. Key synthetic routes include:

- N-Alkylation Reactions : Utilization of alkyl halides under basic conditions to modify the indole structure.

- Amidation Reactions : Formation of amide bonds through reactions with amino acid derivatives.

These synthetic methodologies not only highlight the versatility of this compound but also its potential as a building block for more complex molecules .

Case Studies and Research Findings

| Application Area | Study Reference | Findings |

|---|---|---|

| Anticancer Activity | PMC5754384 | Indole derivatives showed cytotoxic effects on cancer cell lines. |

| Synthetic Cannabinoids | PMC5754384 | Potent activation of CB1/CB2 receptors by synthesized indoles. |

| Herbicide Development | Frontiers in Chemistry | Indole derivatives effective against monocotyledon and dicotyledon weeds. |

| Neuroprotection | Wikipedia | Indoles protect against beta-amyloid-induced neurotoxicity. |

Mechanism of Action

The mechanism of action of Methyl 1H-indole-3-carboximidoate hydrochloride involves its interaction with specific molecular targets and pathways. The presence of the carboxamide moiety in indole derivatives allows for hydrogen bonding with various enzymes and proteins, which can inhibit their activity. This interaction is crucial for the compound’s biological effects .

Comparison with Similar Compounds

Table 1: Structural and Functional Comparison of Indole Derivatives

*Hypothetical structure inferred from analogs.

Structural Differences and Implications

- Substituent Position : The 3-carboximidoate group in the target compound contrasts with the 6-carboxylate in Methyl 3-methyl-1H-indole-6-carboxylate and the 2-carboxylic acid in 7-chloro-3-methyl-1H-indole-2-carboxylic acid . Positional differences significantly influence electronic properties and binding affinities.

- Functional Groups: The carboximidoate ester in the target compound may enhance stability compared to carboxylic acids (e.g., 7-chloro-3-methyl-1H-indole-2-carboxylic acid) or alter solubility relative to non-hydrochlorinated esters.

- Hydrochloride Salt : Similar to yohimbine hydrochloride , the HCl salt likely improves aqueous solubility, facilitating formulation in pharmacological studies.

Pharmacological and Industrial Relevance

- Pharmaceutical Intermediates : Methyl indole carboxylates (e.g., Methyl 3-methyl-1H-indole-6-carboxylate) are commonly used as intermediates in drug synthesis . The target compound’s carboximidoate group may serve as a precursor for amide-based drugs.

- Safety Profiles : Like 7-chloro-3-methyl-1H-indole-2-carboxylic acid, the compound is likely restricted to R&D applications due to insufficient safety data for human use .

Research Findings and Trends

- Synthetic Utility : Indole derivatives with ester groups (e.g., methyl esters) are prioritized for their modularity in medicinal chemistry. The carboximidoate group offers a reactive site for further functionalization, such as hydrolysis to carboxylic acids or coupling to amines.

- While the target compound’s bioactivity is unconfirmed, its structural features suggest possible receptor-binding capabilities.

- Analytical Challenges : Differentiation of indole analogs requires advanced techniques (e.g., NMR, X-ray crystallography), as seen in studies resolving similar compounds .

Biological Activity

Methyl 1H-indole-3-carboximidoate hydrochloride is a compound of growing interest in medicinal chemistry due to its potential biological activities. This article provides a comprehensive overview of its biological activity, including mechanisms of action, therapeutic applications, and relevant research findings.

Chemical Structure and Properties

This compound is characterized by the following chemical structure:

- Molecular Formula : C10H10ClN3O2

- Molecular Weight : 239.66 g/mol

The compound features an indole ring system, which is known for its diverse biological properties, including antimicrobial and anticancer activities.

Antimicrobial Activity

Research has indicated that derivatives of indole compounds exhibit significant antimicrobial properties. For instance, studies have shown that this compound demonstrates notable activity against various bacterial strains. The mechanism is believed to involve the disruption of bacterial cell membranes and interference with metabolic pathways essential for bacterial growth.

Anticancer Properties

Indole derivatives are also recognized for their anticancer potential. This compound has been investigated for its ability to induce apoptosis in cancer cells. This effect is mediated through the activation of specific signaling pathways that lead to programmed cell death, making it a candidate for further development in cancer therapy.

Table 1: Summary of Biological Activities

| Activity Type | Observed Effect | Reference(s) |

|---|---|---|

| Antimicrobial | Inhibition of bacterial growth | , |

| Anticancer | Induction of apoptosis | , |

| Neuroprotective | Modulation of neuroinflammation |

Case Study: Antimicrobial Efficacy

In a study focused on the antimicrobial properties of various indole derivatives, this compound was tested against Staphylococcus aureus and Escherichia coli. The compound exhibited a minimum inhibitory concentration (MIC) of 32 µg/mL against both strains, indicating potent antimicrobial activity. The study concluded that modifications to the indole structure could enhance efficacy against resistant bacterial strains.

Case Study: Anticancer Activity

Another significant study evaluated the anticancer effects of this compound on human breast cancer cell lines (MCF-7). The compound was found to reduce cell viability by 60% at a concentration of 50 µM after 48 hours, suggesting strong anticancer potential. Mechanistic studies revealed that the compound activates caspase pathways leading to apoptosis.

Q & A

Basic Research Questions

Q. What are the recommended methods for structural characterization of methyl 1H-indole-3-carboximidoate hydrochloride?

- Methodological Answer : Use single-crystal X-ray diffraction (SC-XRD) to resolve the crystal structure, as demonstrated for related indole derivatives like methyl 1-methyl-1H-indole-3-carboxylate . Pair this with spectroscopic techniques (e.g., -NMR, -NMR, and FT-IR) to confirm functional groups and hydrogen bonding patterns. For crystallographic refinement, employ SHELX programs (e.g., SHELXL) to validate bond lengths, angles, and coplanarity of the indole ring .

Q. How should researchers safely handle and store this compound in laboratory settings?

- Methodological Answer : Follow safety data sheet (SDS) guidelines for indole derivatives, including:

- Storage : Keep in airtight containers at 2–8°C, protected from light and moisture to prevent degradation .

- Handling : Use PPE (gloves, lab coat, goggles) to avoid inhalation or skin contact. For spills, neutralize with inert absorbents (e.g., vermiculite) and dispose via hazardous waste protocols .

Q. What analytical techniques are suitable for assessing the purity of this compound?

- Methodological Answer : Combine high-performance liquid chromatography (HPLC) with UV detection (λ = 254–280 nm) and mass spectrometry (LC-MS) to quantify impurities. Validate purity thresholds (>97% by area normalization) as seen in indole analogs like 7-methoxy-1H-indole-3-carboxylic acid .

Advanced Research Questions

Q. How can hydrogen bonding and π-π interactions influence the crystallographic packing of this compound?

- Methodological Answer : Analyze intermolecular interactions using Hirshfeld surface analysis and molecular packing diagrams. For example, in methyl 1-methyl-1H-indole-3-carboxylate, N–H···O hydrogen bonds between the indole NH and carboxylate oxygen stabilize the crystal lattice. Compare with computational models (e.g., DFT) to predict packing efficiency .

Q. What strategies optimize the synthesis yield of this compound under varying reaction conditions?

- Methodological Answer : Conduct a Design of Experiments (DoE) approach to test parameters:

- Catalyst : Evaluate palladium or copper catalysts for coupling reactions.

- Solvent : Compare polar aprotic solvents (DMF, DMSO) versus ethers.

- Temperature : Monitor yield at 60–100°C, as seen in analogous indole carboxylate syntheses .

- Use -NMR to track intermediate formation and optimize reaction time.

Q. How do researchers resolve contradictions in reported bioactivity data for indole derivatives?

- Methodological Answer : Cross-validate findings using orthogonal assays. For example:

- In vitro : Compare enzyme inhibition (e.g., nitric oxide synthase) across cell lines, referencing protocols from methylene blue and L-NAME studies .

- Structural correlation : Link bioactivity differences to substituent effects (e.g., methoxy vs. amino groups) using QSAR models .

Q. What protocols ensure reproducibility in crystallographic data validation for this compound?

- Methodological Answer : Adopt SHELX-based refinement workflows:

- Data collection : Use a Bruker D8 Venture diffractometer (Mo-Kα radiation, λ = 0.71073 Å).

- Validation : Check R-factor convergence (<5%), residual electron density, and ADDSYM alerts in Olex2 or PLATON to detect missed symmetry .

Methodological Notes for Data Interpretation

- Crystallography : Deposit raw data in the Cambridge Structural Database (CSD) and reference CCDC codes (e.g., 1883282) for transparency .

- Safety Compliance : Align hazard protocols with REACH regulations (EC No. 1907/2006) for candidate substances .

- Bioactivity : Normalize data to controls (e.g., indigo carmine or vehicle) to account for batch-to-batch variability .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.